molecular formula C26H23N3O4S B5020625 N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide

Cat. No. B5020625
M. Wt: 473.5 g/mol
InChI Key: QLVHYASUUZRKOD-UHFFFAOYSA-N
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Description

N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, also known as PSB-0739, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of glycine transporter 1 (GlyT1) inhibitors, which have been studied extensively for their ability to modulate neurotransmitter levels in the brain.

Mechanism of Action

The mechanism of action of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide involves the inhibition of GlyT1, which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, this compound increases the levels of glycine in the synaptic cleft, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in various functions such as learning, memory, and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the brain. It has been found to increase the levels of glycine and glutamate in the brain, which are crucial neurotransmitters involved in regulating brain function. In addition, this compound has been found to enhance the activity of NMDA receptors, which play a crucial role in various cognitive processes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide in lab experiments is its ability to selectively inhibit GlyT1, without affecting other neurotransmitter systems. This makes it a valuable tool for studying the role of glycine in various neurological and psychiatric disorders. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research involving N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide. One area of interest is the development of new GlyT1 inhibitors with improved pharmacokinetic properties. Another area of interest is the study of this compound in combination with other drugs, to determine its potential as a treatment for various neurological and psychiatric disorders. Additionally, the role of glycine in regulating brain function is an area of ongoing research, and this compound is likely to play a crucial role in this field.

Synthesis Methods

The synthesis of N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide involves a multi-step process that begins with the reaction of 4-phenoxybenzaldehyde with 4-pyridinemethanol to form an intermediate compound. This intermediate is then subjected to a series of reactions involving various reagents and catalysts, ultimately leading to the formation of this compound. The synthesis of this compound has been optimized over the years to improve its yield and purity, making it a viable option for scientific research.

Scientific Research Applications

N~2~-(4-phenoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to modulate the levels of neurotransmitters such as glycine and glutamate, which play a crucial role in regulating brain function. GlyT1 inhibitors such as this compound have been found to be effective in treating schizophrenia, anxiety, and depression.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-phenoxyanilino]-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O4S/c30-26(28-19-21-15-17-27-18-16-21)20-29(34(31,32)25-9-5-2-6-10-25)22-11-13-24(14-12-22)33-23-7-3-1-4-8-23/h1-18H,19-20H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLVHYASUUZRKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N(CC(=O)NCC3=CC=NC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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